molecular formula C8H13N B2666076 1-Azaspiro[4.4]non-3-ene CAS No. 1955522-57-2

1-Azaspiro[4.4]non-3-ene

Cat. No. B2666076
CAS RN: 1955522-57-2
M. Wt: 123.199
InChI Key: GVRCPAJIWOESME-UHFFFAOYSA-N
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Description

1-Azaspiro[4.4]non-3-ene is a chemical compound with a unique structure . It is part of a class of compounds known as spiroheterocycles . The compound has been used in the synthesis of various structurally diverse spirocyclic compounds .


Synthesis Analysis

The synthesis of 1-Azaspiro[4.4]non-3-ene involves several steps. For substrates containing a terminal alkyne moiety, the reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5- exo-dig cyclization/1,5-acyl migration pathway to provide the azaspiro [4.4]nonenone ring system .


Molecular Structure Analysis

The molecular structure of 1-Azaspiro[4.4]non-3-ene is unique and complex. It contains a spirocyclic ring system, which is a characteristic feature of this class of compounds .


Chemical Reactions Analysis

In chemical reactions, 1-Azaspiro[4.4]non-3-ene undergoes a series of transformations. For substrates containing a terminal alkyne moiety, the reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5- exo-dig cyclization/1,5-acyl migration pathway to provide the azaspiro [4.4]nonenone ring system .

Scientific Research Applications

Gold Catalyzed Spirocyclization

A synthetic method for the efficient preparation of a structurally diverse range of spirocyclic pyrrolidines and piperidines has been developed . This method relies on the gold (I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters .

2. Generation of Azaspiro Nonenone Ring System For substrates containing a terminal alkyne moiety, the reaction was shown to proceed via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migration pathway to provide the azaspiro [4.4]nonenone ring system .

3. Accessing Compounds Containing an All-Carbon Quaternary Center The suggested spirocyclization mechanism is the first example of accessing two members of the family of compounds containing an all-carbon quaternary center from an acyclic precursor .

4. Intramolecular Trapping of a 1,3-Cyclopentadienyl Intermediate This is a rare instance of intramolecular trapping of a 1,3-cyclopentadienyl intermediate generated from the cycloisomerization of a 1,3-enyne ester with an appropriately placed tethered alkyne functional group .

5. Spirocyclization of All-Carbon or O-Tethered Substrates The synthetic utility of this divergent catalytic protocol was demonstrated by its applicability in the spirocyclization of all-carbon or O-tethered substrates .

6. Access to a Variety of Spirocyclic Cyclopentane and Furan Derivatives This method also provides access to a variety of spirocyclic cyclopentane and furan derivatives .

7. Late-Stage Modification of Structurally Complex Natural Products and Drug Molecules The method was further exemplified by the late-stage modification of an array of structurally complex natural products and drug molecules under mild reaction conditions at room temperature .

Future Directions

The future directions for research on 1-Azaspiro[4.4]non-3-ene could involve further exploration of its synthesis, chemical reactions, and potential applications. The compound’s unique structure and reactivity make it a promising candidate for the development of new synthetic methods and the discovery of novel reactions .

properties

IUPAC Name

1-azaspiro[4.4]non-3-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-2-5-8(4-1)6-3-7-9-8/h3,6,9H,1-2,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRCPAJIWOESME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C=CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azaspiro[4.4]non-3-ene

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